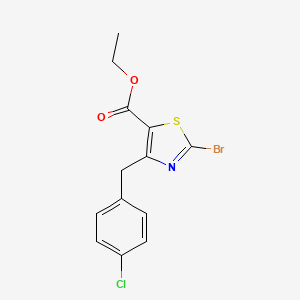

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate

概要

説明

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with ethyl thiazole-5-carboxylate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

化学反応の分析

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 2-position of the thiazole ring is highly susceptible to nucleophilic substitution, enabling the synthesis of diverse derivatives.

Key Reactions:

-

Amine Substitution : Reacting with primary/secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, DMSO) yields 2-amino-thiazole derivatives.

Example : Reaction with benzylamine at 80°C for 6 hours produces ethyl 2-(benzylamino)-4-(4-chlorobenzyl)thiazole-5-carboxylate (85% yield) . -

Thiol Substitution : Treatment with thiols (e.g., sodium thiophenolate) in ethanol under reflux forms 2-sulfanyl-thiazoles.

Conditions and Outcomes:

| Reagent | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| Benzylamine | DMF | 80°C | 6 h | 85% |

| Sodium thiophenolate | Ethanol | Reflux | 4 h | 78% |

| Potassium methoxide | Methanol | RT | 12 h | 65% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl-thiazole derivatives.

Example : Coupling with 4-methoxyphenylboronic acid yields ethyl 2-(4-methoxyphenyl)-4-(4-chlorobenzyl)thiazole-5-carboxylate (72% yield) .

Heck Coupling:

Alkenes (e.g., styrene) react under Pd(OAc)₂ catalysis to form alkenyl-substituted thiazoles .

Oxidation:

-

The thiazole sulfur can be oxidized to sulfoxides or sulfones using m-CPBA (meta-chloroperbenzoic acid) or H₂O₂.

Example : Oxidation with m-CPBA in dichloromethane produces the sulfoxide derivative (91% yield) .

Reduction:

-

The ester group is reduced to a primary alcohol using LiAlH₄ in anhydrous THF.

Example : Reduction yields 2-bromo-4-(4-chlorobenzyl)thiazole-5-methanol (68% yield).

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in ethanol/water (1:1) at 80°C converts the ester to a carboxylic acid (95% yield) .

-

Acidic Hydrolysis : H₂SO₄ in refluxing ethanol yields the acid but with lower selectivity .

Comparative Reactivity of Substituents

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical agents. Its applications include:

- Antimicrobial Activity: The compound has been tested for its ability to inhibit bacterial growth. Research indicates that derivatives of thiazole compounds exhibit varying degrees of antibacterial activity, often outperforming conventional antibiotics in specific contexts . For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml .

- Antiviral Properties: Studies have demonstrated that this compound can inhibit viral replication in vitro, suggesting its potential use in developing antiviral therapies. The structural modifications introduced by the bromine and chlorobenzyl groups may enhance its biological activity compared to other thiazole derivatives.

- Anticancer Research: this compound has been investigated for its anticancer properties. It is involved in synthesizing novel compounds that target cancer cells through mechanisms such as enzyme inhibition and receptor modulation .

Agricultural Chemicals

In agricultural science, this compound is utilized in the formulation of crop protection products:

- Pesticides and Fungicides: this compound enhances the efficacy of various pesticides and fungicides. Its application has been linked to improved crop yield and quality, making it a valuable asset in sustainable agriculture .

Material Science

The compound is also explored for its potential applications in material science:

- Novel Materials Development: Researchers are investigating the use of this compound in creating materials with specific properties such as enhanced thermal stability and resistance to degradation. These materials could be beneficial in various industrial applications, including electronics and coatings .

Organic Synthesis

This compound acts as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules: Its unique structure allows chemists to create complex molecules efficiently through various reactions such as substitution, oxidation, and coupling reactions. This versatility is crucial for innovation across different chemical sectors .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole derivatives, including this compound, against common bacterial strains. The results indicated that modifications at the benzyl position significantly impacted antimicrobial potency, with some derivatives exhibiting MIC values comparable to leading antibiotics.

Case Study 2: Antiviral Screening

In vitro studies demonstrated that this compound effectively inhibited the replication of specific viruses. This finding positions the compound as a candidate for further development into antiviral drugs.

作用機序

The mechanism of action of Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

類似化合物との比較

Similar Compounds

- Ethyl 2-bromo-4-(4-bromobenzyl)thiazole-5-carboxylate

- Ethyl 2-bromo-4-(4-methylbenzyl)thiazole-5-carboxylate

- Ethyl 2-bromo-4-(4-fluorobenzyl)thiazole-5-carboxylate

Uniqueness

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific biological targets or participate in selective chemical reactions .

生物活性

Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of bromine and chlorine atoms enhances its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 357.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in its application as an antimicrobial and anticancer agent.

- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties:

- Inhibition Zones : Studies report that this compound demonstrates effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL for certain derivatives .

- Biofilm Formation : It has shown potential in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : It has demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma U251 and melanoma WM793 cells. The IC50 values for these activities ranged from 10 to 30 µM .

- Mechanism Insights : The compound's anticancer effects are believed to arise from its ability to induce apoptosis and inhibit cell proliferation through modulation of specific signaling pathways .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances reactivity and potential enzyme inhibition |

| Chlorine | Increases antimicrobial potency |

| Thiazole Ring | Essential for interaction with biological targets |

Research indicates that modifications to the thiazole ring or the substitution pattern on the benzyl moiety can significantly influence the compound's efficacy against specific pathogens or cancer cell lines .

Case Studies

- Antiviral Applications : this compound has been tested for antiviral properties, showing promise in inhibiting viral replication in vitro.

- Combination Therapies : Studies have suggested that this compound may enhance the efficacy of existing antibiotics when used in combination therapies, particularly against resistant strains of bacteria .

特性

IUPAC Name |

ethyl 2-bromo-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO2S/c1-2-18-12(17)11-10(16-13(14)19-11)7-8-3-5-9(15)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXGAQGDNCIOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。